(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
The compound "(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone" features a pyrazole ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. This pyrazole moiety is linked via a methanone bridge to a piperidine ring, which is further substituted with a pyrazin-2-yloxy group. Its synthesis likely involves multi-step reactions, including Vilsmeier–Haack formylation or reductive amination, as observed in analogous compounds (e.g., pyrazolo-pyrimidine derivatives in and ) .
Propriétés
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-7-3-4-11(9-20)23-13-8-16-5-6-17-13/h5-6,8,10-11H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFDTNHFDGLHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. It features a methoxy-substituted pyrazole and a pyrazinyl oxadiazole within an azetidine framework, which suggests a diverse range of pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is with a molecular weight of 317.34 g/mol. Its structure incorporates several functional groups that are often associated with biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 1421524-39-1 |
The biological activity of this compound is likely influenced by its structural characteristics. Compounds with similar frameworks have demonstrated various activities, including:
- Antitumor Activity : Pyrazole derivatives are known to inhibit key proteins involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles has been linked to antimicrobial effects, making these compounds candidates for treating infections .
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
Research Findings
Recent studies have evaluated the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Antitumor Studies : Research has shown that pyrazole derivatives can inhibit tubulin polymerization, which is crucial in cancer cell division. For example, modifications on the phenyl moiety of related compounds have been shown to enhance their antitumor properties .
- Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various pathogens, demonstrating notable antifungal and antibacterial activities .
- Inflammatory Response : Studies indicated that certain pyrazole compounds could effectively reduce inflammation in vitro by targeting specific cellular pathways involved in the inflammatory response .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Case Study 1: Antitumor Activity
In vitro tests on pyrazole derivatives showed significant inhibition of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The mechanism was primarily attributed to the disruption of microtubule dynamics, leading to cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
A study evaluated a range of pyrazole carboxamides against fungal strains, revealing that specific structural modifications enhanced antifungal potency. Compounds were tested against five phytopathogenic fungi, showing promising results in inhibiting growth .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Piperidine/Piperazine Moieties
Compound 7b ():
- Structure: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
- Key Features: Dual pyrazole rings linked via a thienothiophene-methanone core. Molecular weight: 538.64 g/mol. IR: C=O stretch at 1720 cm⁻¹; NH₂ stretches at 3320–3275 cm⁻¹ .
- Synthesis: 70% yield via condensation of bis-enaminone with 5-amino-3-phenyl-1H-pyrazole .
Compound 3f ():
- Structure : 2-(4-Pyrazin-2-yl-piperazin-1-yl)ethyl methanesulphonate
- Key Features: Pyrazinyl-piperazine substituent (vs. pyrazinyloxy-piperidine in the target). Methanesulphonate group enhances solubility compared to methanone bridges.
- Synthesis : Utilizes reductive amination with sodium triacetoxyborohydride .
Compound 8 ():
- Structure : 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole
- Key Features: Piperazine ring with fluorophenylmethyl substitution. Morpholino and benzimidazole groups enhance aromatic stacking interactions.
- Synthesis : Reductive amination with a yield of ~75% .
Analogues with Heterocyclic Methanone Bridges
Compound 10 ():
- Structure: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
- Key Features: Pyrazolo-pyrimidine and thienothiophene systems. Molecular weight: 604.71 g/mol. IR: CN stretches at 2220 cm⁻¹; MS: m/z 604 (M⁺, 100%) .
- Synthesis : 75% yield via refluxing bis-ethoxypropenenitrile with pyrazole derivatives .
Compound 4 ():
- Structure: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
- Key Features: Dimethylpyrazole linked to a pyrazolo-pyrimidine-amine-phenyl system. Potential kinase inhibition due to pyrazolo-pyrimidine motif .
Comparative Data Table
Key Research Findings
Substituent Effects on Bioactivity: Pyrazinyloxy groups (target compound) may enhance hydrogen bonding compared to pyrazinyl-piperazine (Compound 3f) due to the oxygen atom .
Synthetic Efficiency :
- Reductive amination (used in Compounds 3f and 8) offers moderate-to-high yields (70–75%), suggesting applicability for the target compound’s piperidine functionalization .
Spectroscopic Trends: Methanone bridges consistently show C=O IR stretches near 1700–1720 cm⁻¹ across analogues . Pyrazole ring protons in ¹H-NMR appear as singlets near δ 7.5–8.0 ppm .
Q & A
Basic: What are the optimized synthetic routes for preparing (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?
Methodological Answer:
The synthesis typically involves coupling a substituted pyrazole with a functionalized piperidine derivative. For example:
- Step 1: Prepare 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid via nitration and methylation of pyrazole precursors, followed by hydrolysis (analogous to methods in ).
- Step 2: Synthesize 3-(pyrazin-2-yloxy)piperidine by reacting pyrazine-2-ol with a piperidine derivative under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) .
- Step 3: Perform a coupling reaction between the pyrazole carboxylic acid and the piperidine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Key Considerations:
- Monitor reaction progress using TLC or LC-MS.
- Optimize stoichiometry to minimize byproducts (e.g., over-alkylation or incomplete coupling).
Basic: How is the structural confirmation of this compound validated in academic research?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Use , , and 2D NMR (COSY, HSQC) to assign protons and carbons, particularly focusing on the methoxy group (δ ~3.8 ppm) and pyrazine ring protons (δ ~8.5–9.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in ethanol), determine the crystal structure to confirm stereochemistry and intermolecular interactions .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability: The compound is sensitive to light and moisture due to the pyrazine and methoxy groups. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products (e.g., hydrolysis of the methoxy group) .
- Storage: Store in amber vials under inert gas (argon or nitrogen) at −20°C. Use desiccants (silica gel) to prevent hydration.
- Solubility: Prefer DMSO or DMF for stock solutions; avoid aqueous buffers unless stabilized with surfactants .
Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Vitro Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity () against purified targets (e.g., kinases or GPCRs). Include positive controls (known inhibitors) and competitive binding experiments .
- Enzymatic Activity: Test inhibition of enzyme activity (e.g., IC determination) using colorimetric or fluorogenic substrates. For example, assess ATPase activity if targeting kinase domains .
- Cellular Models: Use CRISPR-edited cell lines to validate target specificity. Compare wild-type vs. knockout responses in proliferation or apoptosis assays .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace methoxy with ethoxy or halogens; vary pyrazine substituents) and compare bioactivity .
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins. Focus on hydrogen bonding (pyrazine N atoms) and hydrophobic pockets (methyl groups) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors in pyrazine) using tools like MOE or Discovery Studio. Validate with mutagenesis studies .
Advanced: What computational methods predict the compound’s metabolic pathways and toxicity?
Methodological Answer:
- Metabolism Prediction: Use software like ADMET Predictor or StarDrop to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the piperidine ring) .
- Toxicity Profiling: Employ in silico models (e.g., ProTox-II) to assess hepatotoxicity or cardiotoxicity risks. Cross-validate with zebrafish embryo toxicity assays .
Advanced: How can researchers address challenges in analytical quantification of this compound in complex matrices?
Methodological Answer:
- HPLC Method Development: Optimize a reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Use UV detection at 254 nm (pyrazine absorption) .
- LC-MS/MS Quantification: Employ MRM transitions for enhanced specificity in biological samples (e.g., plasma). Validate with spike-recovery experiments (≥85% recovery) .
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
